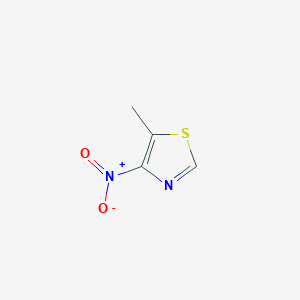

5-methyl-4-nitroThiazole

Description

Structure

3D Structure

Properties

CAS No. |

26213-86-5 |

|---|---|

Molecular Formula |

C4H4N2O2S |

Molecular Weight |

144.15 g/mol |

IUPAC Name |

5-methyl-4-nitro-1,3-thiazole |

InChI |

InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)5-2-9-3/h2H,1H3 |

InChI Key |

LTLPWBVJULPKFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CS1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-4-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-nitrothiazole, systematically known as 4-methyl-5-nitro-1,3-thiazole, is a heterocyclic aromatic compound. Its structure, featuring a thiazole ring substituted with a methyl and a nitro group, makes it a subject of interest in medicinal chemistry and synthetic organic chemistry. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and properties of the thiazole ring. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and physicochemical characteristics, based on available scientific data.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available databases and analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-methyl-5-nitro-1,3-thiazole | PubChem[1] |

| Synonyms | This compound | ChemSrc |

| CAS Number | 26213-72-9 | PubChem[1] |

| Molecular Formula | C4H4N2O2S | PubChem[1] |

| Molecular Weight | 144.15 g/mol | PubChem[1] |

| Boiling Point (predicted) | 243.0 °C at 760 mmHg | ChemSrc |

| Flash Point (predicted) | 100.8 °C | ChemSrc |

| Density (predicted) | 1.438 g/cm³ | ChemSrc |

Synthesis

The primary route for the synthesis of this compound is expected to be the direct nitration of 5-methylthiazole. This electrophilic aromatic substitution is a common method for introducing nitro groups onto heterocyclic rings.

Experimental Protocol: Nitration of 5-Methylthiazole (Proposed)

This protocol is based on general procedures for the nitration of thiazole derivatives.

Materials:

-

5-Methylthiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 5-methylthiazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.

-

Add the nitrating mixture dropwise to the solution of 5-methylthiazole in sulfuric acid. The reaction is exothermic and the temperature should be carefully controlled to stay within the 0-10 °C range.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.

-

Extract the product from the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization.

Logical Workflow for the Proposed Synthesis of this compound:

Caption: Proposed synthesis workflow for this compound.

Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich thiazole ring and the strongly electron-withdrawing nitro group.

-

Nucleophilic Aromatic Substitution: The presence of the nitro group at the 4-position is expected to activate the thiazole ring towards nucleophilic aromatic substitution, particularly at the 2- and 5-positions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This provides a synthetic route to 5-methyl-4-aminothiazole, a potentially valuable building block for further chemical modifications.

-

Reactions of the Methyl Group: The methyl group at the 5-position can undergo reactions typical of alkyl-substituted aromatic systems, such as oxidation or halogenation under specific conditions.

Logical Relationship of Reactivity:

Caption: Reactivity pathways of this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | A singlet for the proton at the 2-position of the thiazole ring. A singlet for the methyl protons at the 5-position. The chemical shifts would be influenced by the nitro group. |

| ¹³C NMR | Resonances for the three carbon atoms of the thiazole ring and one for the methyl carbon. The carbon atom attached to the nitro group would be significantly deshielded. |

| IR Spectroscopy | Strong characteristic absorption bands for the asymmetric and symmetric stretching of the N-O bonds of the nitro group, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 144.15 g/mol . Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the thiazole ring. |

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. The broader class of nitrothiazoles has been investigated for various medicinal applications, including as antimicrobial and anticancer agents. The nitro group in such compounds can be bioreduced to generate reactive nitrogen species that can induce cellular damage in pathogens or cancer cells. However, without specific studies on this compound, any discussion of its biological role remains speculative.

Hypothetical Mechanism of Action for a Nitroaromatic Compound:

Caption: A generalized bioreductive activation pathway for nitroaromatic compounds.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in synthetic and medicinal chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding of its chemical properties based on established chemical principles and data from related compounds. The proposed synthetic route via nitration of 5-methylthiazole offers a starting point for its preparation. Further research is warranted to fully characterize this molecule, including the acquisition of comprehensive spectroscopic data and the exploration of its potential biological activities. Such studies will be crucial in unlocking the full potential of this compound for various scientific applications.

References

An In-depth Technical Guide to the Synthesis of 5-methyl-4-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthetic pathway for 5-methyl-4-nitrothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a direct, single-step synthesis is not prominently reported in the scientific literature, this document outlines a feasible four-step reaction sequence starting from commercially available precursors. The methodology involves the initial construction of the 2-amino-5-methylthiazole core, followed by protection of the amino group, regioselective nitration, and concluding with a deprotection and deamination sequence to yield the target molecule.

Overall Synthetic Pathway

The proposed synthesis of this compound is a four-step process:

-

Synthesis of 2-amino-5-methylthiazole: A Hantzsch-type thiazole synthesis from 2-chloropropionaldehyde and thiourea.

-

Acetylation of 2-amino-5-methylthiazole: Protection of the 2-amino group as an acetamide to direct the subsequent nitration.

-

Nitration of 2-acetamido-5-methylthiazole: Introduction of a nitro group at the 4-position of the thiazole ring.

-

Hydrolysis and Deamination: Removal of the acetyl protecting group followed by deamination to afford the final product.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-amino-5-methylthiazole

| Parameter | Value | Reference |

| Starting Material | 2-chloropropionaldehyde | [1] |

| Reagent | Thiourea | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 60-80°C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 90.2-92.0% | [1] |

Table 2: Acetylation of 2-amino-5-methylthiazole

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-methylthiazole | [2] |

| Reagent | Acetic anhydride | [2] |

| Solvent | Not specified (likely acetic acid or neat) | [2] |

| Reaction Conditions | Not specified | [2] |

| Yield | Not specified | [2] |

Table 3: Nitration of 2-acetamido-5-methylthiazole

| Parameter | Value | Reference |

| Starting Material | 2-acetamido-5-methylthiazole | [2] |

| Reagents | 99-100% Nitric acid, Acetic anhydride | [2] |

| Reaction Temperature | Room temperature | [2] |

| Reaction Time | 20 hours | [2] |

| Yield | Small yield (not quantified) | [2] |

Table 4: Proposed Hydrolysis and Deamination

| Step | Reagents | Conditions |

| Hydrolysis | Aqueous HCl or H2SO4 | Reflux |

| Deamination | Nitric oxide (NO), Oxygen (catalytic) | Not specified |

Experimental Protocols

Step 1: Synthesis of 2-amino-5-methylthiazole

This procedure is adapted from a patented method for the synthesis of 2-amino-5-methylthiazole.[1]

Materials:

-

Aqueous solution of 2-chloropropionaldehyde

-

Thiourea

-

25% Sodium hydroxide aqueous solution

Procedure:

-

To an aqueous solution containing 2.89 moles of 2-chloropropionaldehyde, add 214.7 g (2.82 moles) of thiourea with stirring.

-

Heat the reaction mixture to 60-80°C and maintain this temperature for 3 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Neutralize the reaction mixture by the dropwise addition of a 25% sodium hydroxide aqueous solution to precipitate the product.

-

Collect the crystals of 2-amino-5-methylthiazole by filtration and dry under vacuum.

Step 2: Acetylation of 2-amino-5-methylthiazole

This step involves the protection of the amino group as an acetamide, as described in the literature.[2]

Materials:

-

2-amino-5-methylthiazole

-

Acetic anhydride

Procedure:

-

Treat 2-amino-5-methylthiazole with acetic anhydride.

-

The reaction conditions (solvent, temperature, and time) are not specified in the reference but are typically conducted in an acidic medium or neat with gentle heating.

-

Isolate the 2-acetamido-5-methylthiazole product upon completion of the reaction.

Step 3: Nitration of 2-acetamido-5-methylthiazole

The nitration of the acetylated intermediate is carried out using a mixture of nitric acid and acetic anhydride.[2]

Materials:

-

2-acetamido-5-methylthiazole

-

99-100% Nitric acid

-

Acetic anhydride

Procedure:

-

React 2-acetamido-5-methylthiazole with a mixture of 99-100% nitric acid and acetic anhydride.

-

Allow the reaction to proceed at room temperature for 20 hours.

-

Upon completion, pour the reaction mixture onto crushed ice.

-

A viscous substance will separate. Decant the solution and triturate the viscous product with ethanol to induce crystallization.

-

Recrystallize the obtained crystalline compound from ethyl acetate and benzene to yield 2-acetamido-5-methyl-4-nitrothiazole.

Step 4: Hydrolysis and Deamination of 2-acetamido-5-methyl-4-nitrothiazole (Proposed)

This final step to obtain this compound involves a two-part process: hydrolysis of the acetamide followed by deamination of the resulting amine.

Part A: Hydrolysis (General Procedure)

Materials:

-

2-acetamido-5-methyl-4-nitrothiazole

-

Aqueous solution of a strong acid (e.g., 6M HCl or 3M H2SO4)

Procedure:

-

Reflux a solution of 2-acetamido-5-methyl-4-nitrothiazole in an aqueous solution of a strong acid until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., NaHCO3 or NaOH) to precipitate the 2-amino-5-methyl-4-nitrothiazole.

-

Filter, wash with water, and dry the product.

Part B: Deamination

A literature method for the deamination of 2-aminothiazoles using nitric oxide is proposed.[3]

Materials:

-

2-amino-5-methyl-4-nitrothiazole

-

Nitric oxide (gas)

-

Oxygen (catalytic amount)

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-5-methyl-4-nitrothiazole in an appropriate solvent.

-

Introduce nitric oxide gas into the solution in the presence of a catalytic amount of oxygen.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, purge the system of excess nitric oxide and isolate the this compound product through standard workup procedures, which may include extraction and chromatography.

Mandatory Visualizations

Caption: Reaction scheme for the synthesis of 2-amino-5-methylthiazole.

Caption: Pathway for the acetylation and subsequent nitration.

Caption: Proposed final steps to this compound.

References

A Technical Guide to the Physical Characteristics of 5-Methyl-4-Nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 5-methyl-4-nitrothiazole (CAS No: 26213-86-5). Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document outlines the expected properties based on the analysis of structurally related compounds, particularly other nitrothiazole derivatives. Furthermore, this guide details the standard experimental protocols required for the precise determination of its physical and spectral properties, offering a foundational framework for researchers working with this and similar molecules.

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl and a nitro group. The presence of the nitro group, a strong electron-withdrawing functionality, is expected to significantly influence the molecule's polarity, reactivity, and spectroscopic signature. While specific experimental data for this compound is scarce, understanding its physical characteristics is crucial for its synthesis, purification, and application in various research and development contexts, including medicinal chemistry and materials science. This guide aims to bridge the current information gap by providing a combination of data on analogous compounds and detailed methodologies for experimental characterization.

Molecular and Predicted Physical Properties

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 26213-86-5 | ChemSrc[1] |

| Molecular Formula | C4H4N2O2S | ChemSrc[1] |

| Molecular Weight | 144.15 g/mol | ChemSrc[1] |

For context, the physical properties of a structurally related isomer, 4-methyl-5-nitrothiazole, have been predicted and are presented below. It is important to note that these are not experimentally verified values for this compound and should be treated as estimates.

Table 2: Predicted Physical Properties of 4-Methyl-5-Nitrothiazole (Isomer)

| Property | Predicted Value | Source |

| Boiling Point | 243.008 °C at 760 mmHg | N/A |

| Density | 1.438 g/cm³ | N/A |

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. Based on the general characteristics of nitrothiazoles, the following spectral data can be anticipated.[2]

Table 3: Anticipated Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons and a singlet for the proton on the thiazole ring. The chemical shift of the ring proton is expected to be downfield due to the electron-withdrawing effect of the nitro group.[2] |

| ¹³C NMR | Resonances for the methyl carbon and the carbons of the thiazole ring. The carbon bearing the nitro group is expected to be significantly deshielded.[2] |

| IR Spectroscopy | Strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching), typically in the regions of 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively.[2] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (144.15 g/mol ). Fragmentation patterns may involve the loss of the nitro group and cleavage of the thiazole ring. |

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of this compound is essential. The following are standard laboratory protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus : Capillary tubes, melting point apparatus (e.g., Mel-Temp), thermometer.

-

Procedure :

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

-

Boiling Point Determination

-

Apparatus : Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).

-

Procedure :

-

A small amount of the liquid sample (if applicable) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination

Understanding solubility is crucial for purification and formulation.

-

Apparatus : Test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure :

-

A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period.

-

The mixture is visually inspected for the presence of undissolved solid.

-

Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by techniques such as UV-Vis spectroscopy or HPLC analysis of the supernatant.

-

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired on an NMR spectrometer. Both ¹H and ¹³C NMR spectra should be obtained for full structural elucidation.

-

-

Infrared (IR) Spectroscopy :

-

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

The IR spectrum is recorded using an FTIR spectrometer.

-

-

Mass Spectrometry (MS) :

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

The molecules are ionized (e.g., by electron impact or electrospray ionization).

-

The mass-to-charge ratio of the resulting ions is measured.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physical and spectral characterization of this compound. This process ensures the identity and purity of the synthesized compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide consolidates the currently available information on the physical characteristics of this compound and provides a clear roadmap for its experimental determination. While direct experimental data remains elusive in the public domain, the provided protocols and comparative data for related compounds offer a valuable resource for researchers. The outlined workflow for synthesis and characterization emphasizes the critical steps required to ensure the quality and identity of this compound for its potential applications in scientific research and drug development. It is recommended that any new experimental data for this compound be published to enrich the collective knowledge base for the scientific community.

References

An In-Depth Technical Guide to 5-methyl-4-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methyl-4-nitrothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and discusses its potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutic agents and functional materials.

Chemical Identity and Properties

This compound is a substituted thiazole ring, a common scaffold in pharmaceutical compounds. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the thiazole ring.

| Property | Value | Source |

| CAS Number | 26213-86-5 | |

| Molecular Formula | C4H4N2O2S | [1] |

| Molecular Weight | 144.15 g/mol | [1] |

| IUPAC Name | 5-methyl-4-nitro-1,3-thiazole | |

| Canonical SMILES | CC1=C(N=CS1)--INVALID-LINK--[O-] | |

| InChI Key | MTXQKCXLNWRWKS-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the direct nitration of 5-methylthiazole. The regioselectivity of the nitration is directed by the methyl group. Below is a representative experimental protocol adapted from established methods for the nitration of substituted thiazoles.

Experimental Protocol: Nitration of 5-methylthiazole

Objective: To synthesize this compound via electrophilic nitration.

Materials:

-

5-methylthiazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylthiazole (1 equivalent) in concentrated sulfuric acid at 0 °C using an ice bath.

-

Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for this compound, based on its structure and data from related nitrothiazole compounds.

| Technique | Expected Features |

| Infrared (IR) Spectroscopy | Strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretching around 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively.[2] |

| ¹H NMR Spectroscopy | A singlet for the methyl protons (CH₃) and a singlet for the proton on the thiazole ring. |

| ¹³C NMR Spectroscopy | Resonances for the three carbons of the thiazole ring and one for the methyl group. The carbon bearing the nitro group will be significantly downfield. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₄H₄N₂O₂S (144.00 g/mol ). |

Reactivity and Safety

The thiazole ring is an electron-rich aromatic system, but the presence of the nitro group makes it susceptible to nucleophilic attack. This compound is expected to be incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[2][3] Due to the nitro group, it should be handled with caution as it may be explosive or irritating under certain conditions. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is not widely available, the broader class of nitrothiazoles has well-documented pharmacological activities. Many 2-amino-5-nitrothiazole derivatives are known for their antibacterial and antiparasitic properties.[4][5][6]

A prominent example is Nitazoxanide (NTZ), a broad-spectrum antiparasitic and antiviral drug. The mechanism of action of NTZ involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in certain protozoa and bacteria.[4] It is plausible that this compound and its derivatives could exhibit similar inhibitory effects on PFOR or related pathways.

The potential for this compound to serve as a scaffold for novel drug development is significant, particularly in the area of infectious diseases. Further research into its biological activity, toxicity, and structure-activity relationships is warranted.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry. This guide has provided essential technical information, including its chemical properties, a detailed synthetic protocol, and an overview of its potential biological relevance based on structurally similar compounds. The provided diagrams for the synthetic workflow and potential mechanism of action offer a clear visual representation for researchers. This document serves as a starting point for further investigation into the properties and applications of this and related nitrothiazole derivatives.

References

- 1. 5-Methyl-4-nitro-1,2-thiazole | C4H4N2O2S | CID 23261609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 5-Nitrothiazole | 14527-46-9 [smolecule.com]

- 3. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]

- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Structure Elucidation of 5-methyl-4-nitrothiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Purification

The primary synthetic route to 5-methyl-4-nitrothiazole involves the nitration of a suitable precursor. A common method is the direct nitration of 5-methylthiazole using a mixture of concentrated nitric acid and sulfuric acid. This reaction, however, is known to produce a mixture of isomers, with the 5-nitro isomer often being the major product. Therefore, meticulous purification of the reaction mixture is essential to isolate the desired 4-nitro isomer.

Experimental Protocol: Nitration of 5-methylthiazole (General Procedure)

A solution of 5-methylthiazole in concentrated sulfuric acid is cooled to 0-5 °C in an ice bath. A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise while maintaining the low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at low temperature for a specified period before being carefully quenched by pouring it onto crushed ice. The resulting precipitate, containing a mixture of nitroisomers, is collected by filtration, washed with cold water, and dried.

Subsequent purification is typically achieved through fractional crystallization or column chromatography on silica gel, utilizing an appropriate eluent system to separate the this compound from other isomers and byproducts. The purity of the isolated compound should be assessed by techniques such as thin-layer chromatography (TLC) and melting point determination.

Spectroscopic and Spectrometric Analysis

The definitive structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the substitution pattern on the thiazole ring. For this compound, one would anticipate a singlet for the methyl group protons (C5-CH₃) and a singlet for the proton at the C2 position of the thiazole ring. The chemical shift of the C2-H proton will be influenced by the electron-withdrawing nitro group at the adjacent C4 position.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected: one for the methyl carbon, and three for the carbons of the thiazole ring (C2, C4, and C5). The chemical shifts of the ring carbons, particularly C4 and C5, will be significantly affected by the attached nitro and methyl groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₄H₄N₂O₂S), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 144.00. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern can offer further structural insights, with potential losses of NO₂, NO, and other small fragments.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands expected for this compound include:

-

Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.

-

Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected in the regions of 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro group.

-

C=N and C=C stretching: Vibrations associated with the thiazole ring will appear in the fingerprint region.

-

C-N stretching: Expected in the region of 1200-1000 cm⁻¹.

Data Presentation

While experimental data for this compound is not available, the following tables provide predicted and comparative data based on known values for related compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| C2-H | ~8.5 - 9.0 | Singlet | Deshielded due to adjacent nitrogen and proximity to the nitro group. |

| C5-CH₃ | ~2.5 - 2.8 | Singlet | Typical range for a methyl group on an aromatic ring. |

| ¹³C NMR | |||

| C2 | ~150 - 155 | ||

| C4 | ~145 - 150 | Deshielded due to the attached nitro group. | |

| C5 | ~125 - 130 | ||

| CH₃ | ~15 - 20 |

Table 2: Key Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Intensity |

| NO₂ | Asymmetric Stretch | 1550 - 1500 | Strong |

| NO₂ | Symmetric Stretch | 1390 - 1330 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| C=N / C=C | Ring Stretch | ~1600 - 1400 | Medium |

Table 3: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₄H₄N₂O₂S |

| Molecular Weight | 144.15 g/mol |

| [M]⁺ (m/z) | ~144.00 |

| Major Fragments | [M-NO₂]⁺, [M-NO]⁺, fragments corresponding to the thiazole ring. |

Visualizing the Elucidation Workflow

The logical flow of experiments for the structure elucidation of this compound can be visualized as follows:

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that combines organic synthesis with a suite of powerful analytical techniques. While direct experimental data is currently scarce in the public domain, the methodologies outlined in this guide provide a robust framework for its synthesis, purification, and comprehensive characterization. The successful application of these methods will be instrumental in confirming the precise chemical structure of this compound, a critical step for its further investigation and potential development in various scientific and pharmaceutical applications.

In-Depth Technical Guide to 5-Methyl-4-Nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methyl-4-nitrothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the molecular and physical properties of this compound and its isomers, outlines a general synthetic methodology for nitrothiazole derivatives, and discusses the potential biological significance of this class of compounds. The information is structured to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of a nitro group and a methyl group on the thiazole ring significantly influences its chemical reactivity and biological activity.

Molecular Formula: C₄H₄N₂O₂S

Molecular Weight: 144.15 g/mol

Comparative Data of Methyl-Nitrothiazole Isomers

To provide a broader context for researchers, the following table summarizes the key physical and chemical properties of this compound and its related isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 26213-86-5 | C₄H₄N₂O₂S | 144.15 |

| 4-Methyl-5-nitrothiazole | 26213-72-9 | C₄H₄N₂O₂S | 144.15 |

| 2-Methyl-5-nitrothiazole | 16243-71-3 | C₄H₄N₂O₂S | 144.15[1] |

| 2-Amino-5-nitrothiazole | 121-66-4 | C₃H₃N₃O₂S | 145.14[2] |

Synthesis of Nitrothiazole Derivatives: An Overview

General Experimental Protocol for the Synthesis of a Nitrothiazole Derivative

Materials:

-

2-Aminothiazole precursor

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrating agent (e.g., Nitric Acid, HNO₃)

-

Ice

-

Base for neutralization (e.g., Ammonium Hydroxide)

-

Organic solvent for extraction/purification

Procedure:

-

Dissolution: The 2-aminothiazole precursor is carefully dissolved in concentrated sulfuric acid at a low temperature (typically below 10°C) to control the exothermic reaction.

-

Nitration: The nitrating agent is added dropwise to the solution while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure complete nitration.

-

Quenching: The reaction is quenched by pouring the mixture over crushed ice. This step precipitates the crude nitrothiazole derivative.

-

Neutralization and Isolation: The acidic solution is then neutralized with a base, such as ammonium hydroxide, to a pH of approximately 7. The precipitated product is collected by filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from an appropriate solvent to yield the pure nitrothiazole derivative.

Safety Precaution: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Appropriate safety measures, including the use of personal protective equipment and a fume hood, are essential.

Synthesis Workflow Diagram

References

- 1. Thiazole, 2-methyl-5-nitro- | C4H4N2O2S | CID 146273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-アミノ-5-ニトロチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 6. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 5-Methyl-4-Nitrothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-methyl-4-nitrothiazole in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this paper presents solubility information for structurally related nitrothiazole and nitroaniline derivatives to offer valuable insights into its expected behavior. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, enabling researchers to generate precise data for this compound in their own laboratories.

Understanding Solubility: A Critical Parameter in Drug Development

Solubility is a fundamental physicochemical property that significantly influences the bioavailability and efficacy of a potential drug candidate. For a compound to be pharmacologically active, it must possess adequate solubility in physiological fluids to be absorbed and reach its target site. In the realm of drug discovery and development, understanding the solubility of a compound in various organic solvents is crucial for processes such as synthesis, purification, formulation, and the development of analytical methods.

Solubility Profile of Structurally Related Compounds

Table 1: Solubility of Nitazoxanide in Various Organic Solvents at Different Temperatures [1]

| Solvent | Mole Fraction Solubility (x10-1) at 273.15 K | Mole Fraction Solubility (x10-1) at 313.15 K |

| N-Methylpyrrolidone (NMP) | - | 1.127 |

| N,N-Dimethylformamide (DMF) | - | 1.043 |

| 1,4-Dioxane | - | 0.3107 |

| 2-Butanone | - | 0.2286 |

| Ethyl Acetate | - | 0.0399 |

| Acetonitrile | - | 0.02011 |

| 1-Butanol | - | 0.00617 |

| Isopropanol | - | 0.00580 |

| n-Propanol | - | 0.00525 |

| Ethanol | - | 0.00450 |

| Methanol | - | 0.00334 |

| Toluene | - | 0.00291 |

Table 2: Qualitative Solubility of 2-Amino-5-nitrothiazole

| Solvent | Solubility |

| 95% Ethanol | Soluble (1g / 150g at 20 °C)[2][3] |

| Diethyl Ether | Soluble (1g / 250g at 20 °C)[2][3] |

| Chloroform | Insoluble[2][3] |

| Water | Slightly Soluble[2][3] |

Based on the data from these related compounds, it can be inferred that this compound is likely to exhibit good solubility in polar aprotic solvents such as N-methylpyrrolidone, DMF, and acetone. Its solubility is expected to be moderate in alcohols like ethanol and methanol, and lower in less polar solvents such as toluene. The presence of the methyl group in this compound, compared to the amino group in 2-amino-5-nitrothiazole, may slightly decrease its polarity and could influence its solubility profile.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[4] This method is widely accepted due to its simplicity and ability to achieve a true thermodynamic equilibrium, providing reliable and reproducible data.

Materials:

-

This compound (solid)

-

Selected organic solvents of high purity

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath or incubator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is currently scarce, analysis of structurally similar compounds provides a strong indication of its likely solubility profile in common organic solvents. For researchers and drug development professionals requiring precise solubility data, the detailed shake-flask method outlined in this guide provides a robust and reliable approach for experimental determination. The generation of such data will be invaluable for the continued development and application of this compound in various scientific and pharmaceutical endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver [who.int]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanisms of 5-Methyl-4-nitrothiazole

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of heterocyclic compounds is paramount. 5-Methyl-4-nitrothiazole, a substituted nitrothiazole, presents a unique electronic landscape that dictates its participation in a variety of chemical transformations. The presence of a strongly electron-withdrawing nitro group at the C4 position, adjacent to the methyl group at C5, profoundly influences the reactivity of the thiazole ring and the attached substituents. This guide provides a detailed exploration of the core reaction mechanisms associated with this compound, supported by experimental protocols and quantitative data.

Synthesis of this compound via Electrophilic Nitration

The most direct method for synthesizing the this compound core is through the electrophilic aromatic substitution (nitration) of a suitable precursor. Direct nitration of 5-methylthiazole is challenging; however, the nitration of activated precursors, such as 2-acetamido-5-methylthiazole, provides a viable, albeit low-yield, pathway.

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong dehydrating acid, typically sulfuric acid or, in this case, acetic anhydride.[1] The acetamido group at the C2 position activates the thiazole ring towards electrophilic attack. While the C5 position is typically favored for electrophilic substitution on 2-substituted thiazoles, the presence of the methyl group at this position directs the incoming nitro group to the C4 position.[1]

The nitration of 2-acetamido-5-methylthiazole gives a small yield of 2-acetamido-5-methyl-4-nitrothiazole.[1] Subsequent hydrolysis of the acetamido group would be required to yield 2-amino-5-methyl-4-nitrothiazole, which can then be deaminated to afford the target compound, although this final step is not explicitly detailed in the available literature.

Quantitative Data: Synthesis

| Precursor | Reagents | Temperature | Time | Product | Yield | Reference |

| 2-Acetamido-5-methylthiazole | 99-100% HNO₃, Acetic Anhydride | Room Temp. | 20 hr | 2-Acetamido-5-methyl-4-nitrothiazole | 13% | [1] |

Experimental Protocol: Nitration of 2-Acetamido-5-methylthiazole[1]

-

Prepare a nitrating mixture by adding 5.3 mL of 99-100% nitric acid to 13 mL of acetic anhydride, maintaining the temperature between 0-5°C.

-

Add 5.0 g of 2-acetamido-5-methylthiazole to the nitrating mixture.

-

Allow the reaction mixture to stand at room temperature for 20 hours.

-

Pour the mixture onto 10 g of crushed ice, which results in the separation of a viscous substance.

-

Triturate the gummy mass with 2 mL of ethanol to induce crystallization.

-

The resulting crystalline product is 2-acetamido-5-methyl-4-nitrothiazole (Yield: 1.4 g, 13%).

-

The product can be recrystallized from ethyl acetate and benzene to obtain white crystals (m.p. 151.5-152°C).

Nucleophilic Aromatic Substitution (SNAr)

The 4-nitrothiazole scaffold is highly activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the nitro group significantly reduces the electron density of the thiazole ring, making it susceptible to attack by nucleophiles.[2][3] This reaction is a cornerstone of functionalizing such heterocyclic systems.

The mechanism is typically a two-step addition-elimination process.[4] First, the nucleophile attacks an electron-deficient carbon of the ring (typically C2 or C5, assuming a suitable leaving group is present), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second, usually rapid, step, the leaving group departs, restoring the aromaticity of the ring. The presence of the nitro group is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first, rate-determining step.[3][4]

While specific examples detailing SNAr reactions on this compound are scarce in the reviewed literature, this mechanism is highly predictable for nitro-activated aromatic and heteroaromatic systems. The reaction would provide a powerful route to introduce a wide variety of functional groups (e.g., amines, alkoxides, thiolates) at the C2 or C5 positions, provided a suitable leaving group is installed.

Reduction of the Nitro Group

A fundamental reaction of nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation is critical in medicinal chemistry as it converts a metabolically labile nitro group into a versatile amino functionality, which can be used for further derivatization.

The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by using metals in acidic media (e.g., Sn/HCl or Fe/HCl). The mechanism, particularly with metals in acid, involves a series of single-electron transfers from the metal and protonation steps by the acid. This sequence converts the nitro group (NO₂) through nitroso (NO), hydroxylamino (NHOH), and finally to the amino (NH₂) group.

Experimental Protocol: Generalized Reduction of a Nitroaromatic Group

-

Suspend the nitrothiazole substrate in ethanol or acetic acid in a reaction vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the suspension.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitored by a pressure gauge).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude aminothiazole product, which can be purified by crystallization or chromatography.

Reactions Involving the C5-Methyl Group

The methyl group at the C5 position is activated by the adjacent C4-nitro group. The strong inductive and resonance electron-withdrawing effects of the nitro group increase the acidity of the protons on the methyl group. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various condensation reactions, such as aldol or Knoevenagel-type reactions with aldehydes and ketones. This reactivity is analogous to that observed in 3,5-dialkyl-4-nitroisoxazoles, where the C5-alkyl group readily participates in condensation reactions.[5]

This pathway offers a synthetic handle to extend the molecular framework from the C5-methyl position, enabling the synthesis of more complex derivatives for structure-activity relationship (SAR) studies in drug development.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful tools for constructing cyclic systems.[6][7] However, the direct participation of the this compound ring itself as a diene or dipolarophile is not well-documented. The aromatic nature of the thiazole ring generally makes it a reluctant participant in such transformations, which would require the disruption of its aromaticity.

Nonetheless, related thiazole structures can be modified to undergo these reactions. For instance, 4-alkenyl-2-dialkylaminothiazoles have been shown to act as dienes in [4+2] cycloaddition reactions with nitroalkenes.[8] This suggests that if the this compound core were appropriately functionalized with a diene or dienophile moiety, it could participate in cycloaddition reactions, though this involves the chemistry of the substituent rather than the core ring system itself.

Conclusion

The reactivity of this compound is dominated by the electronic influence of the nitro group. This guide has detailed the primary reaction mechanisms: synthesis via electrophilic nitration, the potential for nucleophilic aromatic substitution, the reductive transformation of the nitro group into a versatile amine, and the base-catalyzed reactivity of the activated C5-methyl group. While direct participation in cycloaddition reactions appears limited, the functionalization of the core structure opens avenues for such transformations. A thorough understanding of these mechanisms is essential for leveraging this and related nitroheterocyclic scaffolds in the design and synthesis of novel chemical entities for drug discovery and development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity of 5-Methyl-4-nitrothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 5-methyl-4-nitrothiazole derivatives, focusing on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction

The this compound scaffold is a significant heterocyclic moiety that has garnered considerable attention in medicinal chemistry. Derivatives incorporating this core structure have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and antiparasitic effects. The presence of the nitro group at the 4-position and the methyl group at the 5-position of the thiazole ring plays a crucial role in their mechanism of action and overall therapeutic potential. This guide aims to consolidate the current scientific knowledge on these promising compounds.

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various bacterial strains and the half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µM)

| Compound/Derivative | M. tuberculosis (MIC90) | Reference |

| (E)-5-((3-chlorophenyl)(piperidin-1-yl)methyl)-2-((5-nitrothiazol-2-yl)imino)thiazolidin-4-one (9) | <0.24 | [1][2] |

| (E)-5-((3-methoxyphenyl)(piperidin-1-yl)methyl)-2-((5-nitrothiazol-2-yl)imino)thiazolidin-4-one (10) | <0.24 | [1][2] |

| Other Mannich base nitrothiazole derivatives | 0.244–31.25 | [1][2] |

Table 2: Anticancer Activity of Thiazole Derivatives (IC50 in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-aminothiazole derivative (20) | H1299 (human lung cancer) | 4.89 | [3] |

| 2-aminothiazole derivative (20) | SHG-44 (human glioma) | 4.03 | [3] |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (28) | A549 (human lung carcinoma) | 8.64 | [3] |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (28) | HeLa (human cervical cancer) | 6.05 | [3] |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (28) | HT29 (human colon adenocarcinoma) | 0.63 | [3] |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (28) | Karpas299 (human lymphoma) | 13.87 | [3] |

| 5-nitrothiazole-piperazine derivative (7c) | G. lamblia | 5.9 | [4] |

| 5-nitrothiazole-piperazine derivative (7j) | G. lamblia | 13.5 | [4] |

| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (20) | M. tuberculosis | 5.48 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols used to assess the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

A general multi-step synthesis for Mannich base nitrothiazole derivatives is outlined below.[1][2]

Step 1: N-acylation

-

To an ice-cold solution of 2-amino-5-nitrothiazole and triethylamine in dichloromethane, add 2-chloroacetyl chloride.

-

Stir the mixture at room temperature for 24–36 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture in vacuo.

-

Wash the resulting solid with water and hexane, then filter and dry.

Step 2: Intramolecular Cyclization

-

Reflux a mixture of the N-acylated product and ammonium thiocyanate in ethanol for 3–4 hours.

-

Monitor the reaction by TLC.

-

Allow the mixture to stand at room temperature overnight.

-

Filter the precipitate and wash with ethanol and water to obtain the cyclized intermediate.

Step 3: Mannich Base Condensation

-

Reflux a mixture of the cyclized intermediate, piperidine, and an appropriate benzaldehyde in ethanol for 24–36 hours.

-

Monitor the reaction by TLC.

-

Keep the reaction mixture at approximately 8°C overnight.

-

Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7][8]

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 16-20 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.[9][10][11][12][13]

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations of Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams. The following section provides Graphviz diagrams for a key experimental workflow and a proposed mechanism of action.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for synthesis and anticancer screening of derivatives.

Proposed Mechanism of Action for Nitroheterocyclic Compounds

The antibacterial activity of nitroheterocyclic compounds like this compound derivatives is believed to involve the reductive activation of the nitro group.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

The Advent and Evolution of Nitrothiazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrothiazole scaffold, a five-membered heterocyclic ring bearing a nitro group, has emerged as a cornerstone in medicinal chemistry, yielding a diverse array of compounds with potent biological activities. From their early beginnings as veterinary antiparasitics to their current role as broad-spectrum antimicrobial and potential anticancer agents, the journey of nitrothiazoles reflects a fascinating interplay of chemical synthesis, serendipitous discovery, and rational drug design. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key developments in the field of nitrothiazoles, with a focus on their synthesis, mechanisms of action, and biological activities.

A Historical Timeline of Nitrothiazole Discovery and Development

The story of nitrothiazoles begins with the synthesis of the foundational molecule, 2-amino-5-nitrothiazole. Early production methods were often hazardous, relying on the nitration of 2-acetylaminothiazole followed by hydrolysis, or the direct nitration of 2-aminothiazole, a process prone to exothermic reactions.[1] A significant advancement came with the development of safer synthetic routes that avoided these dangerous nitration and rearrangement steps.[2]

The therapeutic potential of this class of compounds began to be realized in the mid-20th century. 2-Amino-5-nitrothiazole itself was utilized as a veterinary antiprotozoal agent starting in 1950.[3] This early application paved the way for further exploration of the nitrothiazole core for other therapeutic purposes.

A pivotal moment in the history of nitrothiazoles was the synthesis of Nitazoxanide in 1974 by Rossignol and Cavier.[4] Initially developed as an antiparasitic agent, Nitazoxanide and its active metabolite, Tizoxanide, have since demonstrated a remarkable broad spectrum of activity against anaerobic bacteria, viruses, and other pathogens.[4] This has led to its investigation for a wide range of infectious diseases.

The timeline below highlights key milestones in the discovery and development of nitrothiazoles:

-

1950: 2-Amino-5-nitrothiazole is first used as a veterinary antiprotozoal agent.[3]

-

1974: Nitazoxanide is synthesized by Rossignol and Cavier.[4]

-

1980s: Safer, non-nitrative rearrangement methods for the synthesis of 2-amino-5-nitrothiazole are developed and patented.[2]

-

1984: A new group of nitrothiazole derivatives with pronounced antibacterial activities, comparable to ampicillin and tetracycline, is reported.

-

2009: A novel series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles are discovered as c-Jun N-terminal kinase (JNK) inhibitors.[5]

-

2010: Head group analogues of Nitazoxanide are synthesized and evaluated, demonstrating that modification of this part of the molecule is a viable route for developing new antibacterial agents.[6]

-

2012: The antitubercular activity of 5-nitrothiazole derivatives is investigated, leading to the identification of potent compounds against both replicative and latent Mycobacterium tuberculosis.[7]

-

2023: Mannich base nitrothiazole derivatives are synthesized and show potent antitubercular activity with low cytotoxicity.[8]

Core Synthesis Methodologies

The synthesis of nitrothiazole derivatives typically revolves around the core structure of 2-amino-5-nitrothiazole. Various synthetic strategies have been developed to improve yield, safety, and to introduce diverse functional groups.

Synthesis of 2-Amino-5-nitrothiazole

Early synthetic methods for 2-amino-5-nitrothiazole involved hazardous nitration and rearrangement procedures.[2] A safer and more efficient method, avoiding these steps, is outlined below.[2][9][10]

Experimental Protocol: Synthesis of 2-amino-5-nitrothiazole [9][10]

-

Bromination of N,N-dimethyl-2-nitroetheneamine: To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid, cooled to 17°C, 4.8 g of bromine is added at a rate that maintains the reaction temperature below 25°C. An orange solid will form during bromination.

-

Reaction with Thiourea: After stirring the resulting slurry for 10 minutes, 3.0 g of thiourea is added. The reaction mixture will exotherm to approximately 32°C, and a yellow solid will form. The mixture is stirred for 1 hour.

-

Hydrolysis and Neutralization: The mixture is diluted with 25 ml of water. This mixture, along with an approximately equal volume of 29% ammonium hydroxide, is added simultaneously to 25 ml of acetic acid at rates that maintain the pH between 4 and 5 and the temperature below 30°C.

-

Isolation of Product: After the addition is complete, the pH is adjusted to 7 with 29% ammonium hydroxide. The resulting solid product, 2-amino-5-nitrothiazole, is filtered, washed with water, and dried.

Synthesis of Nitazoxanide

Nitazoxanide is a key therapeutic agent derived from 2-amino-5-nitrothiazole. Its synthesis involves the acylation of the amino group of the nitrothiazole core with acetylsalicyloyl chloride.

Experimental Protocol: Synthesis of Nitazoxanide [11]

-

Reaction Setup: In a 500 ml four-neck flask, add 13.78 g (0.095 mol) of 2-amino-5-nitrothiazole, 27.55 g (0.19 mol) of o-acetylsalicyloyl chloride, and 460 ml of dichloromethane.

-

Addition of Base: While stirring the mixture, slowly add 19.19 g (0.19 mol) of triethylamine dropwise.

-

Reaction: After the addition of triethylamine is complete, heat the reaction mixture to 40-50°C for 2 hours. The completion of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Add 200 ml of water dropwise to the reaction mixture and stir for 1 hour to induce crystallization. The solid product is collected by suction filtration and dried to yield a light yellow solid of Nitazoxanide.

Mechanisms of Action and Signaling Pathways

The biological activity of nitrothiazoles is multifaceted, with their mechanisms of action varying depending on the specific compound and the target organism. A central theme in their antimicrobial activity is the reduction of the nitro group to cytotoxic radical anions within the target cell.

Inhibition of Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR)

The primary and most well-understood mechanism of action for Nitazoxanide and its active metabolite, Tizoxanide, against anaerobic bacteria and protozoa is the non-competitive inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme.[12] PFOR is a key enzyme in the central carbon metabolism of these organisms, responsible for the oxidative decarboxylation of pyruvate to acetyl-CoA.[12] By inhibiting PFOR, nitrothiazoles disrupt the energy metabolism of these pathogens, leading to cell death.[5][12]

Caption: Inhibition of the PFOR enzyme by nitrothiazoles.

Modulation of Host Signaling Pathways

Beyond their direct antimicrobial effects, nitrothiazoles have been shown to modulate host cellular signaling pathways, which can contribute to their therapeutic effects, particularly in viral infections and cancer.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7] Dysregulation of this pathway is implicated in cancer. Nitazoxanide has been shown to inhibit the proliferation of various cancer cells, and this effect is, in part, mediated through the modulation of the PI3K/Akt/mTOR pathway.[13]

Caption: Modulation of the PI3K/Akt/mTOR pathway by Nitazoxanide.

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the regulation of inflammation and immune responses.[5] Nitazoxanide has been shown to exert anti-inflammatory effects by inhibiting the activation of these pathways.[5]

Caption: Inhibition of MAPK and NF-κB signaling by Nitazoxanide.

Quantitative Biological Data

The biological activity of nitrothiazole derivatives has been extensively evaluated against a wide range of pathogens. The following tables summarize key quantitative data for selected compounds.

Table 1: In Vitro Activity of Nitazoxanide and its Metabolite Tizoxanide against Protozoan Parasites

| Compound | Organism | IC50 (µM) | Reference |

| Nitazoxanide | Giardia intestinalis | 0.1 - 0.3 | [5] |

| Tizoxanide | Giardia intestinalis | 0.07 - 0.2 | [5] |

| Nitazoxanide | Entamoeba histolytica | 0.2 - 0.5 | [5] |

| Tizoxanide | Entamoeba histolytica | 0.1 - 0.4 | [5] |

| Nitazoxanide | Trichomonas vaginalis | 0.3 - 0.8 | [5] |

| Tizoxanide | Trichomonas vaginalis | 0.2 - 0.6 | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of Nitrothiazole Derivatives against Mycobacterium tuberculosis

| Compound | MIC (µM) | Reference |

| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide | 5.48 | [7] |

| Mannich Base Derivative 9 | <0.24 | [8] |

| Mannich Base Derivative 10 | <0.24 | [8] |

Table 3: In Vitro Activity of Nitazoxanide Analogs against Giardia lamblia

| Compound | IC50 (µM) | Reference |

| Nitazoxanide (NTZ) | 1.9 | [14] |

| Metronidazole (MTZ) | 1.5 | [14] |

| FLP-2 | 0.37 | [14] |

| FLP-6 | 0.12 | [14] |

| FLP-8 | 0.04 | [14] |

| CNZ-7 | 2.5 | [14] |

Experimental Protocols for Biological Assays

The evaluation of the biological activity of nitrothiazole compounds involves a variety of in vitro assays. Detailed protocols for two fundamental assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Leave wells for positive (no drug) and negative (no bacteria) controls.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria), which is then diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well (except the negative control) with the prepared microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

Addition of MTT Reagent: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion and Future Perspectives

The journey of nitrothiazoles from their initial discovery to their current status as versatile therapeutic agents is a testament to the power of medicinal chemistry. The core 2-amino-5-nitrothiazole scaffold has proven to be a remarkably adaptable platform for the development of drugs with a wide range of biological activities. While significant progress has been made, particularly with the success of Nitazoxanide, the full therapeutic potential of the nitrothiazole class is yet to be fully realized.

Future research in this area is likely to focus on several key aspects:

-

Development of Second-Generation Analogs: The synthesis and evaluation of new nitrothiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles will continue to be a major focus.

-

Elucidation of Novel Mechanisms of Action: While PFOR inhibition is a key mechanism for many nitrothiazoles, further research is needed to fully understand their effects on other cellular pathways and to identify new molecular targets.

-

Expansion into New Therapeutic Areas: The demonstrated activity of some nitrothiazoles against cancer cells and viruses opens up exciting new avenues for drug development beyond infectious diseases.

-